[(1S,2R)-1-bromo-2-butylcyclopropyl]-phenylmethanol
Description
[(1S,2R)-1-Bromo-2-butylcyclopropyl]-phenylmethanol is a chiral brominated cyclopropane derivative featuring a phenylmethanol moiety. Its stereochemical configuration (1S,2R) and the strained cyclopropane ring impart unique reactivity and electronic properties. The compound’s synthesis likely involves stereoselective methods, given the challenges of constructing cyclopropane rings with defined stereochemistry.
Properties
IUPAC Name |
[(1S,2R)-1-bromo-2-butylcyclopropyl]-phenylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrO/c1-2-3-9-12-10-14(12,15)13(16)11-7-5-4-6-8-11/h4-8,12-13,16H,2-3,9-10H2,1H3/t12-,13?,14+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUABOVBWUINQY-YIOYIWSBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CC1(C(C2=CC=CC=C2)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H]1C[C@]1(C(C2=CC=CC=C2)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclopropanation of an olefin using a diazo reagent in the presence of a catalyst . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure high stereoselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize efficient catalysts and optimized reaction conditions. Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and enantiomeric excess of the final product . The use of chiral stationary phases in HPLC helps in the separation and quantification of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
[(1S,2R)-1-bromo-2-butylcyclopropyl]-phenylmethanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The phenylmethanol group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction to form different alcohols or hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylmethanol group can yield benzaldehyde or benzoic acid, while substitution of the bromine atom can result in various substituted cyclopropyl derivatives.
Scientific Research Applications
[(1S,2R)-1-bromo-2-butylcyclopropyl]-phenylmethanol has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of [(1S,2R)-1-bromo-2-butylcyclopropyl]-phenylmethanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as altering metabolic pathways or affecting cellular processes .
Comparison with Similar Compounds
Comparative Reactivity Analysis
Reduction Efficiency of Aldehydes vs. Ketones
Evidence from EDAB-mediated reductions highlights significant reactivity differences between aldehydes and ketones (Table 1). For example:
- Benzaldehyde is reduced to phenylmethanol in 93% yield, whereas acetophenone yields 68% 1-phenylethanol under identical conditions .
- Aliphatic aldehydes (e.g., octanal) exhibit faster reduction kinetics (33–38% yield in 1 hour) compared to ketones (e.g., octan-3-one, 9% yield in 1 hour) .
However, the electron-withdrawing bromine might enhance carbonyl electrophilicity, partially offsetting steric effects.
Table 1. EDAB-Mediated Reduction Yields of Selected Carbonyl Compounds
| Substrate | Product | Yield (1 hour) | Yield (24 hours) |
|---|---|---|---|
| Benzaldehyde | Phenylmethanol | 93% | - |
| Acetophenone | 1-Phenylethanol | 68% | - |
| Octanal | 1-Octanol | 33–38% | 53% |
| Octan-3-one | 3-Octanol | 9% | 53% |
Steric and Electronic Effects in Cyclopropane Derivatives
The cyclopropane ring in the target compound introduces angle strain (≈60° bond angles), which can enhance reactivity in ring-opening reactions. Bromine at the 1-position may act as a leaving group, facilitating nucleophilic substitution. Comparatively, simpler phenylmethanol derivatives (e.g., phenylethanol) lack this strain, leading to distinct stability and reactivity profiles.
Key Observations :
- Steric Effects: The 2-butyl group on the cyclopropane may hinder access to the hydroxyl group, reducing nucleophilicity compared to unsubstituted phenylmethanol.
- Electronic Effects : Conjugation between the cyclopropane’s σ bonds and the aromatic ring could lower the HOMO level, as seen in larger aromatic systems . This might reduce electron donation to metal surfaces or catalysts.
Electronic and Adsorption Properties
Quantum chemistry studies on phenylmethanol derivatives reveal that spacer groups (e.g., alkyl chains) increase adsorption energies and band gaps . For the target compound:
- Bromine’s electronegativity could lower the LUMO energy, improving electronic coupling with substrates or surfaces.
Table 2. Electronic Properties of Selected Alcohols
| Compound | Adsorption Energy (eV) | Band Gap (eV) |
|---|---|---|
| Phenylmethanol | Moderate | 3.2–3.5 |
| Phenylethanol | High | 3.8–4.1 |
| Target Compound (Inferred) | High* | 3.5–3.7* |
Predicted based on cyclopropane’s rigidity and bromine’s electronic effects .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for achieving high enantiomeric purity in [(1S,2R)-1-bromo-2-butylcyclopropyl]-phenylmethanol?
- Methodological Answer : Enantioselective synthesis requires chiral catalysts or auxiliaries to control stereochemistry at the cyclopropane ring. For example, asymmetric Simmons-Smith reactions using chiral zinc catalysts can induce cyclopropanation with high stereochemical fidelity . Protecting group strategies (e.g., silyl ethers for the hydroxymethyl group) may prevent racemization during bromination steps. Post-synthesis analysis via chiral HPLC or polarimetry is critical to confirm enantiopurity .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : The compound’s bromine and alcohol moieties make it sensitive to light, heat, and moisture. Store lyophilized samples at -20°C in amber vials under inert gas. For solution storage (e.g., DMSO or ethanol), aliquot to avoid freeze-thaw cycles and monitor degradation via LC-MS every 3–6 months .
Q. What spectroscopic techniques are most reliable for confirming the stereochemistry of this compound?
- Methodological Answer : Combine NOESY NMR to validate spatial relationships between the bromine, butyl, and phenyl groups. X-ray crystallography provides definitive stereochemical confirmation, while electronic circular dichroism (ECD) can correlate experimental spectra with computational models (e.g., TD-DFT) .
Advanced Research Questions
Q. How can computational methods predict the biological targets or reactivity of this compound?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger) to screen against protein databases (e.g., PDB) based on the compound’s 3D structure. MD simulations (GROMACS) assess binding stability. Machine learning tools like REAXYS or BKMS_METABOLIC predict metabolic pathways and potential off-target interactions .
Q. What mechanistic insights explain the compound’s reactivity in ring-opening reactions?
- Methodological Answer : The strained cyclopropane ring undergoes electrophilic bromine-assisted ring opening. Monitor reaction intermediates via in situ FTIR or NMR. Density functional theory (DFT) calculations (e.g., Gaussian) can model transition states and activation energies, explaining regioselectivity in nucleophilic attacks .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from impurities or stereochemical variations. Reproduce assays under standardized conditions (e.g., cell line, buffer pH). Use orthogonal validation methods (e.g., SPR for binding affinity vs. enzymatic assays). Cross-reference with structurally analogous compounds in public databases (PubChem, ChEMBL) to identify structure-activity trends .
Experimental Design & Data Analysis
Q. What strategies optimize yield in multi-step syntheses of this compound?
- Methodological Answer : Employ flow chemistry for exothermic steps (e.g., cyclopropanation) to improve control. Use Design of Experiments (DoE) to optimize temperature, catalyst loading, and reaction time. Mid-IR spectroscopy enables real-time monitoring of intermediates, reducing byproduct formation .
Q. How do steric and electronic effects influence the compound’s interactions with enzymes like ACO2?
- Methodological Answer : Perform mutagenesis studies on ACO2 active sites to identify key residues. Compare inhibition kinetics (IC₅₀, Kᵢ) of the compound with analogs lacking the butyl or bromo groups. Molecular dynamics simulations quantify steric clashes or favorable π-π interactions with aromatic residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
